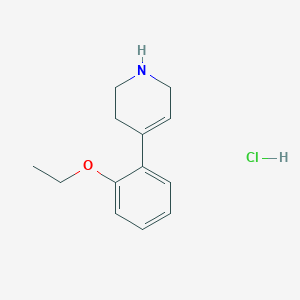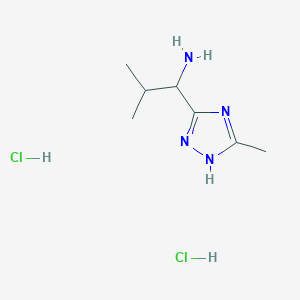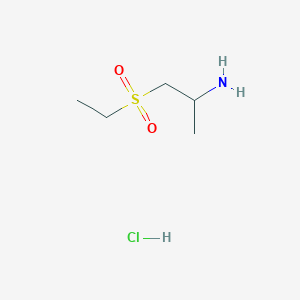![molecular formula C12H17NOS B1423095 3-[(Oxan-4-ylsulfanyl)methyl]aniline CAS No. 1311318-37-2](/img/structure/B1423095.png)
3-[(Oxan-4-ylsulfanyl)methyl]aniline
Vue d'ensemble
Description
3-[(Oxan-4-ylsulfanyl)methyl]aniline is a chemical compound with the molecular formula C12H17NOS and a molecular weight of 223.33 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (aniline) with a [(tetrahydro-2H-pyran-4-yl)thio]methyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the search results .Applications De Recherche Scientifique
Chemical Fixation and Synthetic Applications
Aniline derivatives are instrumental in chemical fixation processes, particularly in converting carbon dioxide (CO2) into value-added chemicals. This conversion is pivotal in organic synthesis, providing a pathway to synthesize functionalized azole compounds, which are crucial in developing natural and biologically active azole derivatives. These processes highlight the importance of aniline derivatives in sustainable chemistry, leveraging CO2 as a renewable resource for synthesizing important chemicals (E. Vessally et al., 2017).
Advances in Material Science
In the realm of material science, aniline derivatives play a significant role in the synthesis and development of novel materials. For instance, their application in creating conducting polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and polystyrenesulfonate (PSS), is noteworthy. These materials are essential for organic electronic devices, showcasing the versatility of aniline derivatives in enhancing electrical conductivity and transparency in organic electronics (Hui Shi et al., 2015).
Environmental Applications
Aniline derivatives are also explored for environmental applications, particularly in water treatment and pollution mitigation. Their role in advanced oxidation processes, including the catalytic wet air oxidation of toxic nitrogen-containing compounds, demonstrates their utility in treating industrial effluents. Such processes are vital for reducing the environmental impact of chemical and pharmaceutical industries, showcasing aniline derivatives' contribution to environmental sustainability (L. Oliviero et al., 2003).
Biochemical Research and Analysis
In biochemical research, aniline derivatives serve as key components in developing diagnostic and therapeutic agents. Their role in synthesizing fluorescent chemosensors for detecting various analytes is significant, illustrating their contribution to biochemical diagnostics and research. Such chemosensors are crucial for understanding biological processes and developing new diagnostic tools (P. Roy, 2021).
Propriétés
IUPAC Name |
3-(oxan-4-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12/h1-3,8,12H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCAYUNLOGXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)
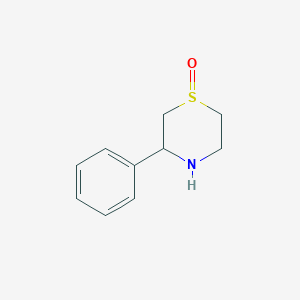

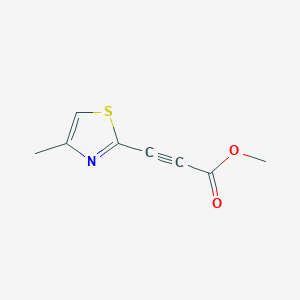

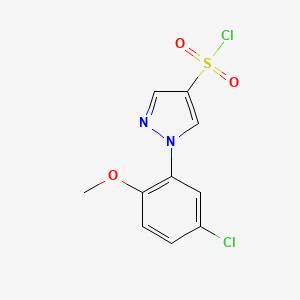
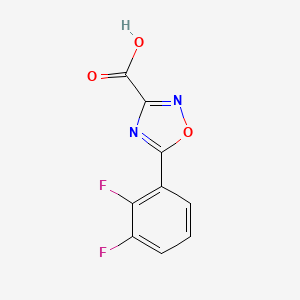
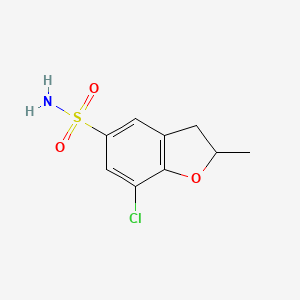
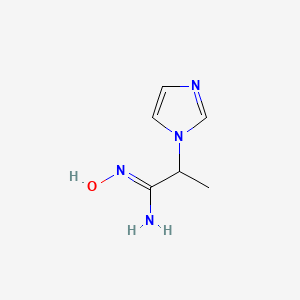
![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)
